6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine
Overview
Description
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a pyrimidine ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the pyrimidine ring.
6-(2,6-Dimethylmorpholino)nicotinaldehyde: A related compound with a nicotinaldehyde moiety instead of the pyrimidine ring.
Uniqueness
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine is unique due to the combination of the morpholine and pyrimidine rings, which confer specific chemical and biological properties
Biological Activity
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core with a morpholino group that enhances its pharmacological properties. The synthesis typically involves the reaction of 2-methylpyrimidin-4-amine with 2,6-dimethylmorpholine, leading to derivatives that exhibit varied biological activities.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have indicated that compounds similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | S. aureus | 8 µg/mL |
2 | K. pneumoniae | 16 µg/mL |
3 | Pseudomonas aeruginosa | 32 µg/mL |
This table illustrates the comparative potency of similar compounds in inhibiting bacterial growth.
Anticancer Properties
Additionally, studies have explored the anticancer potential of pyrimidine derivatives. For example, certain analogs have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the morpholino and pyrimidine structures can enhance their efficacy against tumor cells .
The biological mechanisms through which these compounds exert their effects often involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit DNA synthesis or interfere with metabolic pathways in target cells .
Case Study 1: Antibacterial Evaluation
A study conducted on a series of pyrimidine derivatives found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. The compound's structure was modified by introducing halogens at various positions on the phenyl ring, leading to improved potency against Vibrio cholerae and other pathogens .
Case Study 2: Anticancer Activity Assessment
In another investigation, derivatives were tested against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity compared to controls. For example, one derivative showed an IC50 value of 15 µM against breast cancer cells, highlighting the potential for further development as anticancer agents .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXGKRKNVSWLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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